[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide
Overview
Description
[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide: is a chemical compound with the molecular formula C13H19BrN2O4 It is a derivative of phenylamine and contains a morpholine ring, which is a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide typically involves multiple steps. One common method starts with the reaction of 3-methoxyphenol with 2-chloroethyl morpholine in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles, and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, [3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: In biological research, this compound is investigated for its potential effects on cellular processes. It may be used in studies related to cell signaling, enzyme inhibition, and receptor binding.
Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may be studied as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is desired.
Industry: In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and thereby influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
[3-Methoxyphenyl]amine: A simpler analog without the morpholine ring.
[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]amine: Similar structure but lacks the methoxy group.
[3-Methoxy-4-(2-piperidin-4-yl-2-oxoethoxy)phenyl]amine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness: The presence of both the methoxy group and the morpholine ring in [3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide makes it unique compared to its analogs
Properties
IUPAC Name |
2-(4-amino-2-methoxyphenoxy)-1-morpholin-4-ylethanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.BrH/c1-17-12-8-10(14)2-3-11(12)19-9-13(16)15-4-6-18-7-5-15;/h2-3,8H,4-7,9,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZABRLNDNJQPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCC(=O)N2CCOCC2.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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